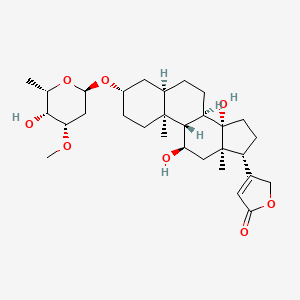
Divostroside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Divostroside is a cardenolide glycoside.
Aplicaciones Científicas De Investigación
Pharmacological Applications
Anticancer Activity
Divostroside has demonstrated significant anticancer properties in various preclinical studies. Research indicates that it can inhibit tumor growth in xenograft models, with some studies reporting tumor growth inhibition rates of up to 60% at doses of 20 mg/kg. This suggests that this compound may be a promising candidate for cancer treatment, particularly in breast cancer models where it has been shown to induce apoptosis selectively in cancer cells while sparing normal cells.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Studies have shown a marked reduction in inflammation markers in animal models of induced arthritis, with significant decreases in paw swelling observed post-treatment. These findings highlight its potential as an anti-inflammatory agent.
Microbial Inhibition
Antimicrobial Efficacy
this compound has also been investigated for its antimicrobial properties. It has shown effective inhibition against multi-drug resistant bacterial strains, making it a potential candidate for addressing antibiotic resistance. In laboratory settings, this compound demonstrated significant growth inhibition of resistant strains, suggesting its utility in infection control.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. Preliminary findings indicate that it may help mitigate neuronal damage and promote neuronal survival under stress conditions, which could have implications for treating conditions like Alzheimer's disease.
Data Tables
The following table summarizes key findings from various studies on the applications of this compound:
Case Study 1: Cancer Treatment
- Objective : Evaluate the anticancer effects of this compound in breast cancer models.
- Results : Significant induction of apoptosis was observed in cancer cells with minimal cytotoxicity to normal cells.
Case Study 2: Infection Control
- Objective : Assess the antimicrobial efficacy of this compound against resistant bacterial strains.
- Results : Demonstrated effective inhibition of growth in multi-drug resistant strains, suggesting potential for clinical application.
Propiedades
Fórmula molecular |
C30H46O8 |
|---|---|
Peso molecular |
534.7 g/mol |
Nombre IUPAC |
3-[(3S,5R,8R,9S,10S,11R,13R,14S,17R)-11,14-dihydroxy-3-[(2R,4S,5R,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C30H46O8/c1-16-27(33)23(35-4)13-25(37-16)38-19-7-9-28(2)18(12-19)5-6-21-26(28)22(31)14-29(3)20(8-10-30(21,29)34)17-11-24(32)36-15-17/h11,16,18-23,25-27,31,33-34H,5-10,12-15H2,1-4H3/t16-,18+,19-,20+,21+,22+,23-,25-,26+,27+,28-,29+,30-/m0/s1 |
Clave InChI |
LEORFFVSVUWAEY-KKFKOBSISA-N |
SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3C(CC5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)OC)O |
SMILES isomérico |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3[C@@H](C[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)OC)O |
SMILES canónico |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3C(CC5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)OC)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















